4-[(Difluoromethyl)thio]benzene-1,2-diamine
Description
Properties
Molecular Formula |
C7H8F2N2S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
4-(difluoromethylsulfanyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H8F2N2S/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 |
InChI Key |
JGKKUALNXIAHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)F)N)N |
Origin of Product |
United States |
Preparation Methods
Introduction of Difluoromethylthio Group via Nucleophilic Substitution
One common method is the nucleophilic substitution of an appropriate leaving group on the aromatic ring by a difluoromethylthiolate species. This can be achieved by:
- Generating difluoromethylthiolate anion (SCF2H^−) in situ from reagents such as difluoromethyl iodide or difluoromethyl triflate in the presence of a suitable base.
- Reacting this nucleophile with a halogenated benzene-1,2-diamine precursor (e.g., 4-chloro- or 4-bromo-benzene-1,2-diamine).
This method requires careful control of reaction conditions to avoid side reactions such as over-fluorination or amino group modification.
Electrophilic Difluoromethylthiolation
Recent advances have introduced electrophilic difluoromethylthiolating reagents, such as (benzenesulfonyl)difluoromethylsulfones, which can transfer the SCF2H group to nucleophilic aromatic substrates under transition-metal-free conditions. The process involves:
- Generating organothiocyanates or thiol intermediates from the aromatic diamine.
- Reacting these intermediates with electrophilic difluoromethylthiolating agents to form the desired difluoromethylthio-substituted product.
This approach offers mild reaction conditions and good functional group tolerance.
Stepwise Synthesis Example
A plausible synthetic route based on literature and commercial synthesis data is:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of amino groups (optional) | Boc or other protecting groups | To prevent side reactions during fluorination |
| 2 | Halogenation at 4-position | NBS or NCS in suitable solvent | Introduces leaving group for substitution |
| 3 | Generation of difluoromethylthiolate anion | Difluoromethyl iodide + base (e.g., NaH) | In situ generation |
| 4 | Nucleophilic substitution | Reaction of halogenated intermediate with SCF2H^− | Mild temperature, inert atmosphere |
| 5 | Deprotection of amino groups (if protected) | Acidic or basic conditions | Restores free amines |
| 6 | Purification | Column chromatography or recrystallization | To isolate pure 4-[(Difluoromethyl)thio]benzene-1,2-diamine |
Alternative Synthetic Routes
- Diazotization and Thiolation: Diazotization of amino groups followed by substitution with difluoromethylthiolating agents can be used to introduce the SCF2H group, although this is less common due to potential instability of diazonium salts in the presence of fluorinated reagents.
- Late-stage Difluoromethylation: Emerging methods allow late-stage introduction of difluoromethylthio groups onto complex molecules, which could be adapted for benzene-1,2-diamine derivatives using transition-metal catalysis or radical-mediated processes.
Research Findings and Data Summary
| Aspect | Details |
|---|---|
| Molecular Formula | C7H8F2N2S |
| Molecular Weight | 190.22 g/mol |
| CAS Number | Not widely reported; commercial ID VC17227527 |
| Key Reagents | Difluoromethyl iodide, difluoromethyl triflate, (benzenesulfonyl)difluoromethyl sulfone |
| Reaction Conditions | Mild temperatures (0–50 °C), inert atmosphere (N2 or Ar), polar aprotic solvents (DMF, DMSO) |
| Purification | Column chromatography (silica gel), recrystallization |
| Yield Range | Typically moderate to good (40–75%) depending on method and scale |
| Functional Group Compatibility | Amino groups require protection or mild conditions to avoid side reactions |
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution with SCF2H^− | Difluoromethyl iodide + base, halogenated diamine | Nucleophilic aromatic substitution | Direct, well-established | Requires halogenated precursor, sensitive to amino groups |
| Electrophilic difluoromethylthiolation | (Benzenesulfonyl)difluoromethyl sulfone, organothiocyanates | Electrophilic substitution | Mild, metal-free, good selectivity | Requires preparation of electrophilic reagent |
| Diazotization followed by thiolation | Diazotized diamine, difluoromethylthiolating agent | Diazotization and substitution | Potential for late-stage modification | Stability issues with diazonium salts |
| Late-stage radical difluoromethylation | Radical initiators, difluoromethylthiolating agents | Radical substitution | Applicable to complex molecules | Requires specialized reagents and conditions |
Chemical Reactions Analysis
Types of Reactions
4-[(Difluoromethyl)thio]benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Recent studies have highlighted the biological activity of compounds related to 4-[(Difluoromethyl)thio]benzene-1,2-diamine. For instance, derivatives of similar structures have been evaluated for their antitumor properties. A series of benzo[4,5]imidazo[2,1-b]thiazole derivatives demonstrated significant antitumor activity against human cancer cell lines, suggesting that compounds with similar functional groups may exhibit comparable effects .
| Compound Name | Activity Type | Cell Line Tested | Result |
|---|---|---|---|
| Benzo[4,5]imidazo[2,1-b]thiazole | Antitumor | HeLa | Significant activity |
| This compound | Potential lead compound | TBD | Under investigation |
Pharmaceutical Applications
This compound is primarily studied for its potential role in drug development. Its structural characteristics make it a candidate for designing inhibitors targeting specific biological pathways involved in diseases such as cancer and depression. The compound's ability to modify biological interactions suggests it could serve as a scaffold for synthesizing novel therapeutic agents.
Case Study: Vortioxetine Synthesis
Vortioxetine is synthesized using intermediates that include this compound. The synthesis involves multiple steps including palladium-catalyzed reactions and purification processes such as LC-MS (Liquid Chromatography-Mass Spectrometry). This showcases the compound's utility in pharmaceutical chemistry and its importance in developing new antidepressants .
Material Science Applications
In addition to its pharmaceutical relevance, this compound has potential applications in material sciences. Its chemical properties can be leveraged to create advanced materials with specific electronic or optical characteristics. Research into aryl compounds has shown that modifications can lead to materials suitable for use in sensors or electronic devices .
Mechanism of Action
The mechanism of action of 4-[(Difluoromethyl)thio]benzene-1,2-diamine involves its interaction with various molecular targets. The difluoromethylthio group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The amino groups can form covalent bonds with electrophilic centers, leading to the formation of stable complexes .
Comparison with Similar Compounds
Substituent Electronic and Steric Effects
The biological and chemical properties of substituted 1,2-diaminobenzenes are heavily influenced by the electronic and steric nature of their substituents. Below is a comparative analysis of key analogs:
Reactivity in Condensation Reactions
Substituents significantly impact reaction rates and yields in benzimidazole or quinoxaline synthesis:
- Electron-donating groups (e.g., -OCH₃) : Enhance reactivity in condensations with carbonyl compounds, yielding high conversions (e.g., 93% for methoxy derivatives) .
- Electron-withdrawing groups (e.g., -CF₃, -SCF₂H) : Reduce reaction rates due to decreased nucleophilicity of the amine groups. For example, trifluoromethyl-substituted diamines require prolonged reflux times .
- Thioether substituents (-SCF₂H, -SCF₃) : Improve lipophilicity, enhancing membrane permeability in drug candidates but may necessitate stabilizing agents due to oxidative instability .
Stability and Handling
Biological Activity
4-[(Difluoromethyl)thio]benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
Chemical Structure and Properties
The compound features a difluoromethylthio group attached to a benzene ring with two amino groups at the 1 and 2 positions. This unique structure may contribute to its biological activity through enhanced interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, which share structural similarities with this compound, exhibit significant anticancer properties. For instance, compounds with thiadiazole moieties have shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the difluoromethylthio group may enhance these effects by improving the compound's lipophilicity and cellular uptake .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that similar compounds exhibit significant inhibition of bacterial growth, attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways .
The proposed mechanism for the biological activity of this compound involves:
- Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer metabolism.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
- DNA Interaction : The aromatic nature of the compound allows for intercalation into DNA, which can disrupt replication processes.
Structure-Activity Relationship (SAR)
A detailed SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity. The following table summarizes findings related to various structural modifications:
Case Study 1: Anticancer Efficacy
In a study examining the anticancer potential of thiadiazole derivatives, compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of the difluoromethyl group in enhancing cytotoxicity through improved binding affinity to target proteins involved in tumor growth .
Case Study 2: Antimicrobial Activity
A recent investigation into antimicrobial agents revealed that compounds with a similar structure showed effective inhibition against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that suggest potential for development as therapeutic agents against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(Difluoromethyl)thio]benzene-1,2-diamine, and how can purity be ensured?
- Methodology : A plausible route involves introducing the difluoromethylthio group early via nucleophilic substitution on a halogenated precursor (e.g., 4-bromo-1,2-diaminobenzene). Subsequent reduction of nitro intermediates using SnCl₂·2H₂O (as in ) under controlled conditions (75°C, ethanol) ensures diamine formation. Purity is validated via HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm absence of byproducts like oxidized thioethers or unreacted intermediates .
Q. How should researchers characterize the electronic properties of the difluoromethylthio substituent in this compound?
- Methodology : Use cyclic voltammetry to measure redox potentials, revealing the electron-withdrawing effect of the -SCF₂H group. Compare with non-fluorinated analogs (e.g., methylthio derivatives) to isolate fluorine’s contribution. DFT calculations (B3LYP/6-311++G**) can model charge distribution and HOMO-LUMO gaps, aligning with experimental data to validate electronic effects .
Q. What are the stability considerations for handling and storing this compound?
- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thioether group. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:3) weekly. Instability in acidic conditions requires pH-neutral buffers during biological assays. highlights similar diamines degrading rapidly if not used immediately post-synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data (e.g., unexpected regioselectivity in cross-coupling reactions)?
- Methodology : Perform kinetic isotope effect studies or isotopic labeling (e.g., deuteration at the aromatic ring) to track reaction pathways. Pair with in-situ IR spectroscopy to identify intermediates. For example, competing SCF₂H vs. amine group reactivity in Pd-catalyzed couplings may arise from steric hindrance or electronic effects—systematic solvent screening (DMF vs. THF) can clarify these variables .
Q. What computational strategies are effective for predicting the compound’s binding affinity in drug-target interactions?
- Methodology : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (AMBER) to model interactions. The difluoromethylthio group’s stereoelectronic profile (C-F bonds) may enhance hydrophobic interactions or alter hydrogen-bonding networks. Validate predictions via SPR (surface plasmon resonance) assays measuring binding kinetics (kₐ, k𝒹) .
Q. How does the difluoromethylthio group influence the compound’s role in polymer or coordination chemistry?
- Methodology : Synthesize Schiff base complexes by reacting the diamine with aldehydes (e.g., salicylaldehyde). Compare thermal stability (TGA) and conductivity (four-point probe) of polymers derived from fluorinated vs. non-fluorinated monomers. X-ray crystallography of metal complexes (e.g., Cu²⁺) can reveal structural distortions due to SCF₂H’s bulkiness .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s metabolic stability in medicinal chemistry studies?
- Methodology : Use liver microsomes (human/rat) with NADPH cofactor to simulate Phase I metabolism. Analyze metabolites via LC-MS/MS (Q-TOF) and compare half-life (t₁/₂) to control compounds. The SCF₂H group may resist oxidative cleavage better than SCH₃, as seen in ’s discussion of fluorinated substituents enhancing metabolic resistance .
Q. What analytical techniques are critical for detecting trace impurities in scaled-up syntheses?
- Methodology : Employ GC-MS for volatile byproducts and HRMS (high-resolution mass spectrometry) for non-volatiles. ICP-OES can detect metal catalysts (e.g., residual Pd). Limit quantification to <0.1% via calibration curves. ’s product specifications emphasize purity ≥98%, requiring stringent quality control .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
